molecular formula C17H18N4O3S B2953737 N-(6-((2-morpholino-2-oxoethyl)thio)pyridazin-3-yl)benzamide CAS No. 1021090-35-6

N-(6-((2-morpholino-2-oxoethyl)thio)pyridazin-3-yl)benzamide

Cat. No.: B2953737
CAS No.: 1021090-35-6
M. Wt: 358.42
InChI Key: QPLLIUSQZPOCDK-UHFFFAOYSA-N
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Description

N-(6-((2-morpholino-2-oxoethyl)thio)pyridazin-3-yl)benzamide is a synthetic organic compound with the molecular formula C17H18N4O3S and a molecular weight of 358.42 g/mol This compound is characterized by its unique structure, which includes a pyridazine ring, a morpholino group, and a benzamide moiety

Preparation Methods

The synthesis of N-(6-((2-morpholino-2-oxoethyl)thio)pyridazin-3-yl)benzamide involves multiple steps, typically starting with the preparation of the pyridazine ring. The synthetic route may include the following steps:

    Formation of the Pyridazine Ring: This can be achieved through the reaction of appropriate hydrazine derivatives with diketones or other suitable precursors under controlled conditions.

    Introduction of the Morpholino Group: The morpholino group can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the pyridazine ring is replaced by the morpholino group.

    Attachment of the Benzamide Moiety: The final step involves the coupling of the pyridazine derivative with benzoyl chloride or a similar reagent to form the benzamide moiety.

Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

N-(6-((2-morpholino-2-oxoethyl)thio)pyridazin-3-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially reducing the carbonyl groups to alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups on the molecule.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-(6-((2-morpholino-2-oxoethyl)thio)pyridazin-3-yl)benzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies involving enzyme inhibition, protein-ligand interactions, and cellular assays.

    Industry: The compound may be used in the development of new materials, such as polymers or coatings, with specific properties.

Mechanism of Action

The mechanism of action of N-(6-((2-morpholino-2-oxoethyl)thio)pyridazin-3-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or catalysis. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with biomolecules.

Comparison with Similar Compounds

N-(6-((2-morpholino-2-oxoethyl)thio)pyridazin-3-yl)benzamide can be compared with other similar compounds, such as:

    2-fluoro-N-(6-((2-morpholino-2-oxoethyl)thio)pyridazin-3-yl)benzamide: This compound has a similar structure but includes a fluorine atom, which may alter its chemical and biological properties.

    This compound derivatives: Various derivatives with different substituents on the pyridazine or benzamide rings can exhibit different reactivity and biological activity.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

N-[6-(2-morpholin-4-yl-2-oxoethyl)sulfanylpyridazin-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O3S/c22-16(21-8-10-24-11-9-21)12-25-15-7-6-14(19-20-15)18-17(23)13-4-2-1-3-5-13/h1-7H,8-12H2,(H,18,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPLLIUSQZPOCDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)CSC2=NN=C(C=C2)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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